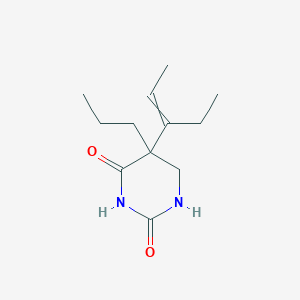
Diphenylphosphane--palladium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two diphenylphosphane ligands. This compound is widely used in the field of organometallic chemistry, particularly as a catalyst in various chemical reactions. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylphosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with diphenylphosphane in the presence of a suitable solvent. One common method is to dissolve palladium(II) chloride in an organic solvent such as dichloromethane, followed by the addition of diphenylphosphane. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diphenylphosphane–palladium (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylphosphane–palladium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under suitable conditions.
Substitution: The diphenylphosphane ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphine ligands or other donor molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can regenerate palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Applications De Recherche Scientifique
Diphenylphosphane–palladium (2/1) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of diphenylphosphane–palladium (2/1) as a catalyst involves the coordination of the palladium center to the reactants, facilitating their activation and subsequent reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle. The diphenylphosphane ligands stabilize the palladium center and enhance its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane–palladium (2/1): Similar in structure but with a methylene bridge between the phosphine ligands.
Triphenylphosphine–palladium (2/1): Contains triphenylphosphine ligands instead of diphenylphosphane.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex with four triphenylphosphine ligands.
Uniqueness
Diphenylphosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other palladium complexes. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
849598-93-2 |
|---|---|
Formule moléculaire |
C24H22P2Pd |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
diphenylphosphane;palladium |
InChI |
InChI=1S/2C12H11P.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-10,13H; |
Clé InChI |
XHHVVCGGIPSCSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)PC2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
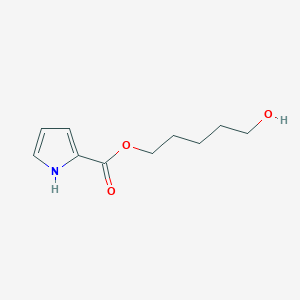
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
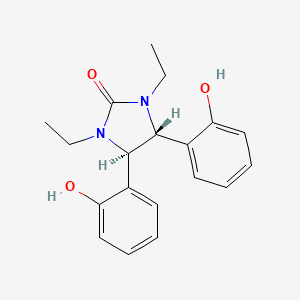

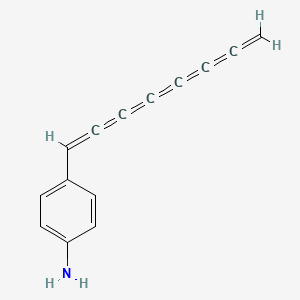
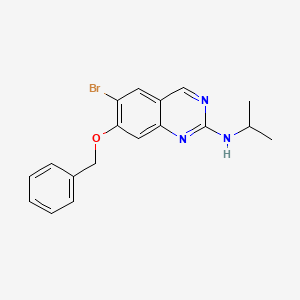
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
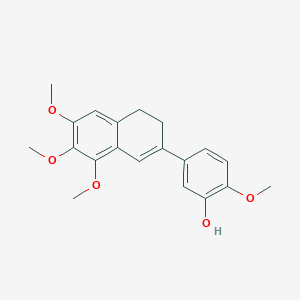
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)

